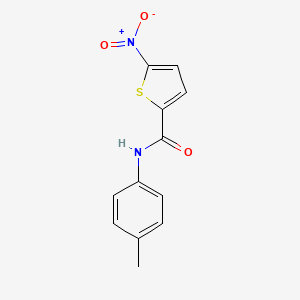

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the thiophene ring.

Amidation Reaction: The nitrated thiophene is then reacted with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products Formed:

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the electrophile used, various substituted thiophene derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for the development of more complex molecules. It is often employed in the synthesis of other nitrothiophene derivatives, which can lead to compounds with enhanced properties or novel functionalities.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Research indicates that it may exhibit moderate antibacterial activity against several Gram-positive and Gram-negative bacterial strains. It has been suggested that this compound could act as a prodrug, requiring activation by specific nitroreductases within bacterial cells to exert its antibacterial effects .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including:

- Antibacterial Activity : Studies have shown that it possesses moderate activity against various pathogens, indicating its potential as a starting point for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photoactive compounds. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of this compound against multi-drug resistant strains. The results indicated significant inhibition of bacterial growth, especially when combined with conventional antibiotics, suggesting a synergistic effect that could enhance treatment efficacy.

Case Study 2: Anticancer Properties

An in vitro study focused on the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a significant decrease in cell viability and increased caspase activity, indicating its potential to induce apoptosis and serve as a therapeutic agent against breast cancer.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Moderate activity against several strains | |

| Anticancer | Induces apoptosis in MCF-7 cells |

Future Research Directions

Given the promising results from initial studies, future research on this compound should focus on:

- Elucidating the mechanisms of action related to its antibacterial and anticancer properties.

- Exploring structural modifications to enhance potency and selectivity.

- Conducting comprehensive toxicity studies to evaluate safety profiles for potential therapeutic use.

Biologische Aktivität

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₁₆N₄O₄S, characterized by a thiophene ring substituted with a nitro group and an amide functional group. The presence of the 4-methylphenyl moiety enhances its lipophilicity , which is crucial for its interaction with biological membranes and targets.

This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cellular damage and death .

Efficacy Studies

A study published in the National Institutes of Health's database evaluated a series of nitrothiophene carboxamides, including this compound, which demonstrated promising antibacterial properties. The compound was found to be effective against multiple bacterial strains, suggesting its potential as a starting point for developing new antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 20 µg/mL |

| Klebsiella spp. | 15 µg/mL |

| Shigella spp. | 10 µg/mL |

| Salmonella spp. | 25 µg/mL |

Anticancer Potential

In addition to its antibacterial properties, this compound is being investigated for its anticancer effects. Nitro-containing compounds are known for their diverse pharmacological activities, including antineoplastic effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation .

Case Studies and Research Findings

- Antibacterial Study : A study focusing on nitrothiophene derivatives highlighted this compound's effectiveness against resistant bacterial strains. The compound's ability to overcome bacterial efflux mechanisms was noted as a significant advantage in its antibacterial profile .

- Anticancer Research : Another investigation assessed the cytotoxic effects of various nitrothiophenes on cancer cell lines. The results indicated that this compound could inhibit cell growth effectively, supporting its potential use in cancer therapy .

- Mechanistic Insights : Further studies explored the interaction of this compound with specific biological targets, revealing that structural modifications could enhance its potency and selectivity against bacterial and cancer cells .

Future Directions

Given its promising biological activities, future research on this compound should focus on:

- Structural Optimization : Modifying the compound's structure to improve efficacy and reduce toxicity.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its antibacterial and anticancer effects.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in clinical settings.

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXJCZPIZCZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.